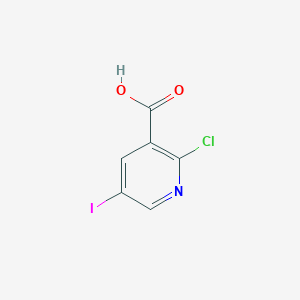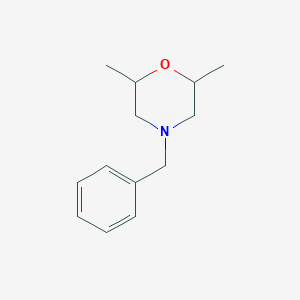
4-Benzyl-2,6-dimethylmorpholine
Vue d'ensemble
Description
4-Benzyl-2,6-dimethylmorpholine is a cyclic amine that belongs to the morpholine family. It has a relatively simple molecular structure, consisting of a morpholine ring with an attached benzyl group and two methyl groups. The molecular formula is C13H19NO and the molecular weight is 205.3 .
Molecular Structure Analysis
The molecular structure of 4-Benzyl-2,6-dimethylmorpholine consists of a morpholine ring with an attached benzyl group and two methyl groups. The InChI code is 1S/C13H19NO/c1-13(2)11-14(8-9-15-13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 .Physical And Chemical Properties Analysis
4-Benzyl-2,6-dimethylmorpholine is a liquid at room temperature . It has a molecular weight of 205.3 . The compound is sealed in dry storage at room temperature .Applications De Recherche Scientifique
Structural and Conformational Studies
Research by Linden et al. (2001) investigated the structural characteristics of 4-Benzyl-2,6-dimethylmorpholine derivatives, revealing insights into their conformational preferences. The study focused on the morpholine ring's boat conformation distorted towards a twist-boat, highlighting the preferred 'exo' position of the benzyl substituent in these compounds. This structural understanding is crucial for designing molecules with desired chemical properties and activities (Linden, Pour, Breitenmoser, & Heimgartner, 2001).
Molecular Structure and Vibrational Analysis
A study by Medetalibeyoğlu et al. (2019) focused on the molecular structure, vibrational analysis, and thermodynamic properties of a compound structurally related to 4-Benzyl-2,6-dimethylmorpholine. The investigation employed quantum chemical calculations to understand the molecule's electronic, structural, and several thermodynamic parameters. This research is instrumental in the design of new compounds with enhanced physical and chemical properties for various applications (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).
Synthesis and Physicochemical Properties
Pernak et al. (2011) synthesized a series of 4-benzyl-4-methylmorpholinium salts, investigating their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability. These compounds were assessed for moderate or low toxicity and explored for potential applications as new biomass solvents. Such research underscores the compound's versatility and potential for green chemistry applications (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).
Catalytic Applications in Organic Synthesis
The catalytic properties of derivatives of 4-Benzyl-2,6-dimethylmorpholine have been explored, with studies by Chen et al. (2007) demonstrating the synthesis of zinc anilido-oxazolinate complexes as initiators for ring-opening polymerization. These findings have implications for the development of new catalysts in polymer synthesis, showcasing the compound's utility in materials science (Chen, Chan, Huang, Chen, & Peng, 2007).
Safety And Hazards
The safety information available indicates that 4-Benzyl-2,6-dimethylmorpholine is a warning hazard . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
4-benzyl-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-8-14(9-12(2)15-11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKJAIKKDGIIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485250 | |
| Record name | 4-Benzyl-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2,6-dimethylmorpholine | |
CAS RN |
61636-30-4 | |
| Record name | 2,6-Dimethyl-4-(phenylmethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61636-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyl-2,6-dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

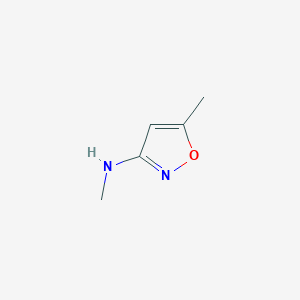
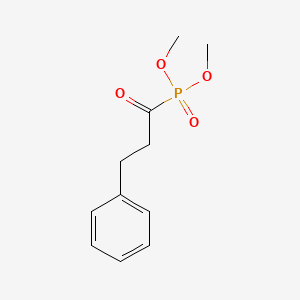
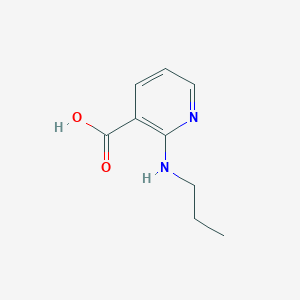
![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)
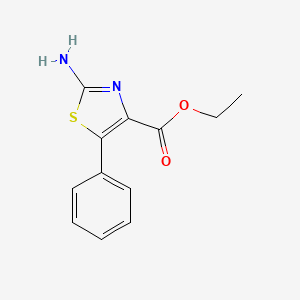
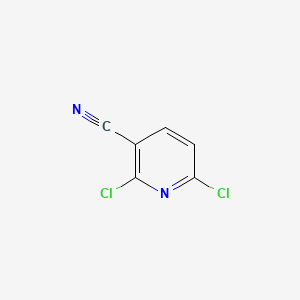
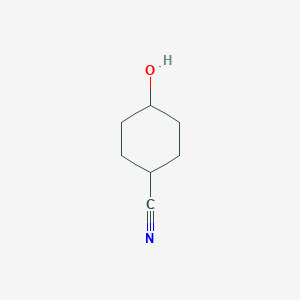

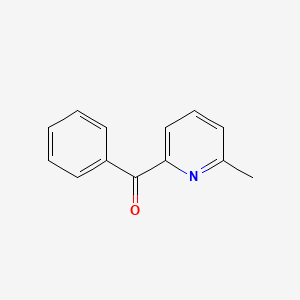

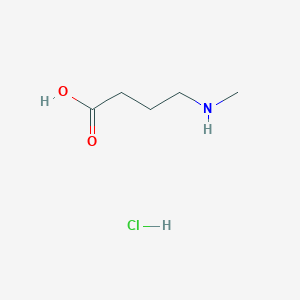

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)
